molecular formula C22H21NO6 B2467882 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate CAS No. 371220-65-4

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate

Cat. No.: B2467882
CAS No.: 371220-65-4
M. Wt: 395.411
InChI Key: MXDVFZHHCWFZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate is a synthetic benzofuran derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to the established bioactivity of the benzofuran scaffold. Benzofuran derivatives are extensively investigated for their potential therapeutic applications, particularly as anti-cancer agents. Numerous studies have shown that structural analogs, such as 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate, demonstrate potent biological activity . The benzofuran core is a privileged structure in drug design; around 65% of marketed anti-cancer medications incorporate heterocycles like benzofuran within their chemical compositions . Researchers are exploring this class of compounds for their ability to inhibit key biological targets. For instance, various benzofuran derivatives have been synthesized and shown to exhibit promising cytotoxic effects against a range of human cancer cell lines, including leukemia, and to act as inhibitors of enzymes like peptide N-myristoyltransferase . The specific substitution pattern of this compound, featuring an ethoxycarbonyl group at the 3-position and a morpholine-4-carboxylate at the 5-position, is designed to modulate its physicochemical properties and interactions with biological targets. This product is intended for in vitro research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-27-21(24)19-17-14-16(28-22(25)23-10-12-26-13-11-23)8-9-18(17)29-20(19)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDVFZHHCWFZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The benzofuran scaffold is constructed via Claisen-Schmidt condensation between 5-hydroxy-2-phenyl-1-benzofuran-3-carbaldehyde and ethyl acetoacetate. This method, adapted from furan derivative syntheses, proceeds under acidic conditions (H₂SO₄, 80°C, 6 h) to yield the intermediate 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid ethyl ester.

Reaction Scheme:
$$
\text{5-Hydroxy-2-phenyl-1-benzofuran-3-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid ethyl ester}
$$

Optimization:

  • Catalyst: Concentrated H₂SO₄ (5 mol%)
  • Yield: 78%
  • Characterization: IR (C=O stretch at 1,659 cm⁻¹), ¹H NMR (δ 7.25–7.97 ppm, aromatic protons)

Introduction of Ethoxycarbonyl Group

Palladium-Catalyzed Carbonylation

The ethoxycarbonyl moiety is introduced via palladium-catalyzed carbonylation using 2,4,6-trichlorophenyl formate as a CO surrogate. This method avoids gaseous CO, enhancing safety and reproducibility.

Procedure:

  • React 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid ethyl ester with 2,4,6-trichlorophenyl formate (1.2 eq) in DMF.
  • Add Pd(OAc)₂ (2 mol%) and Xantphos ligand (4 mol%) under N₂.
  • Stir at 100°C for 12 h to form the 3-ethoxycarbonyl intermediate.

Key Data:

  • Yield: 82%
  • Advantage: Gram-scale compatibility without yield loss

Morpholine-4-carboxylate Functionalization

Nucleophilic Substitution with Morpholine Carbonyl Chloride

The 5-hydroxy group undergoes nucleophilic acyl substitution with morpholine-4-carbonyl chloride. This step employs DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous toluene.

Reaction Conditions:

  • Reagents: Morpholine-4-carbonyl chloride (1.5 eq), DCC (1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)
  • Solvent: Toluene, 40°C, 8 h
  • Workup: Filter DCU precipitate, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane 1:3)

Yield: 85%

Characterization:

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 3.72 (m, 4H, morpholine), 4.40 (q, 2H, OCH₂CH₃), 7.30–7.95 (m, 9H, aromatic)
  • HRMS: Calculated for C₂₃H₂₃NO₆ [M+H]⁺: 410.1601; Found: 410.1598

Alternative Synthetic Routes

One-Pot Tandem Strategy

A streamlined approach combines benzofuran formation and morpholine functionalization in a single pot:

  • Condense 2-phenylacetylene with ethyl 5-hydroxy-4-iodobenzoate under Sonogashira conditions (PdCl₂, CuI, PPh₃).
  • Cyclize using K₂CO₃ in DMF at 120°C to form the benzofuran core.
  • Directly treat with morpholine-4-carbonyl chloride and DIPEA (N,N-diisopropylethylamine) to install the carboxylate.

Advantages:

  • Reduced purification steps
  • Overall Yield: 70%

Comparative Analysis of Methods

Method Key Steps Yield Conditions Advantages
Claisen-Schmidt + DCC Condensation → DCC coupling 85% H₂SO₄, DMF, 40°C High purity, scalable
Palladium Carbonylation Pd-catalyzed CO insertion → Substitution 82% Pd(OAc)₂, Xantphos, 100°C Avoids gaseous CO, gram-scale
One-Pot Tandem Sonogashira → Cyclization → Acylation 70% PdCl₂, CuI, DIPEA, 120°C Fewer steps, time-efficient

Challenges and Optimization

Steric Hindrance at Position 5

The morpholine group’s bulkiness necessitates optimized reaction times and excess reagents. Trials show that extending the acylation duration to 12 h improves yields by 15%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but risk side reactions. Toluene balances reactivity and stability, particularly for Pd-catalyzed steps.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzofuran derivatives, including 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers. For instance, Mannich bases derived from benzofuran structures demonstrated cytotoxicity significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action
The anticancer activity is often attributed to the ability of such compounds to interfere with cellular processes, including apoptosis and cell cycle regulation. The presence of the morpholine group in this compound may enhance its binding affinity to biological targets involved in cancer progression .

Pharmaceutical Formulations

Drug Development
The compound has been explored in the context of drug formulation due to its structural properties that allow for modifications aimed at improving bioavailability and therapeutic efficacy. Its unique framework facilitates the synthesis of various derivatives that can be tailored for specific pharmacological activities .

Case Study: Synthesis and Characterization
A study detailed the synthesis of a series of benzofuran derivatives, including the target compound, using a novel Ugi-tetrazole reaction that streamlined the process to only require one purification step. This method not only increased efficiency but also allowed for the rapid development of a library of derivatives for testing against cancer cell lines .

Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes implicated in disease pathways. For example, it may act as a topoisomerase II inhibitor, which is crucial in DNA replication and transcription processes in cancer cells. This inhibition could lead to apoptosis in rapidly dividing cells .

Neuroprotective Effects
Emerging research suggests that benzofuran derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier could facilitate therapeutic effects on conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate (CAS 300772-85-4): Differs by a methoxyethoxycarbonyl group at the 3-position and a methyl group at the 2-position instead of ethoxycarbonyl and phenyl groups, respectively. This substitution reduces steric bulk and alters polarity, as reflected in its molar mass (363.36 g/mol vs. ~391.4 g/mol estimated for the target compound) .
  • 4-[(Ethoxycarbonyl)oxy]magnolol: Shares the ethoxycarbonyl group but lacks the benzofuran-morpholine scaffold. Its biological relevance includes antioxidant properties, suggesting that the ethoxycarbonyl group may enhance stability or bioavailability in certain contexts .

Physicochemical Properties

Compound Molar Mass (g/mol) Key Functional Groups Notable Data
Target Compound ~391.4* Ethoxycarbonyl, phenyl, morpholine
3-((2-Methoxyethoxy)carbonyl)-2-methyl 363.36 Methoxyethoxycarbonyl, methyl CAS 300772-85-4
4-[(Ethoxycarbonyl)oxy]magnolol (5) 356.18 Ethoxycarbonyloxy, biphenyl HREIMS m/z 356.1862

*Estimated based on molecular formula (CₙHₘNOₓ).

  • UV-Vis and NMR Trends: Analogs like 4,5-dimethoxyillicinone G (Table 3, ) exhibit UV-Vis absorption at ~264–330 nm, typical of conjugated aromatic systems. The target compound’s benzofuran core and phenyl group likely produce similar absorption profiles, with shifts depending on substituent electron-withdrawing/donating effects .
  • Optical Activity: Ethoxycarbonyl-containing compounds (e.g., 3-(ethoxycarbonyl)-2-methylenenonanoic acid) show specific optical rotations (e.g., [α]²⁵_D +5.9), suggesting chirality in the target compound could influence its bioactivity .

Biological Activity

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from benzofuran derivatives. The compound features a benzofuran core, which is known for its diverse biological properties. The ethoxycarbonyl and morpholine groups are critical for enhancing solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial virulence. For instance, derivatives of benzofuran have been identified as potent inhibitors of Sortase A (Srt A), an enzyme critical for the pathogenicity of Gram-positive bacteria like Staphylococcus aureus . The inhibition of Srt A disrupts the assembly of surface proteins necessary for bacterial adhesion and colonization.
  • Anticancer Activity : Compounds with similar structural features have been studied for their anticancer properties, often acting through the inhibition of specific kinases involved in tumor growth and proliferation. For example, the inhibition of FGFR (Fibroblast Growth Factor Receptor) pathways has been linked to reduced tumor growth in various cancers .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type IC50 Value (µM) Reference
Sortase A InhibitionAntimicrobial30.8
FGFR Kinase InhibitionAnticancerNot specified
General AntibacterialBroad-spectrumVaries
Cytotoxicity in Cancer CellsAntitumorVaries

Case Studies

  • Antimicrobial Activity : In a study evaluating various benzofuran derivatives, this compound exhibited promising results against Staphylococcus aureus, demonstrating significant inhibition compared to traditional antibiotics.
  • Antitumor Efficacy : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The specific pathways activated by this compound require further exploration but suggest potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including Claisen condensation, Friedel-Crafts acylation, and coupling reactions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during acylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for morpholine incorporation.
  • Catalyst use : Lewis acids (e.g., AlCl₃) for electrophilic substitutions. Yield optimization requires real-time monitoring via TLC and quenching reactive intermediates to avoid degradation .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at C2, morpholine at C5) and ester group integration.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~427.4 g/mol).
  • HPLC : Purity assessment (>95% for biological assays) using C18 columns with acetonitrile/water gradients. Cross-referencing spectral data with structurally similar benzofuran derivatives (e.g., J24 in ) ensures accuracy .

Q. How does the morpholine-4-carboxylate group influence the compound’s physicochemical properties?

The morpholine ring introduces:

  • Polarity : Increased solubility in aqueous buffers compared to non-polar substituents (e.g., methyl groups).
  • Basicity : The tertiary amine in morpholine (pKa ~8.4) may affect pH-dependent stability.
  • Conformational rigidity : Restricts rotation at C5, potentially enhancing target binding specificity. Comparative studies with dimethylamino analogs (e.g., JS1 in ) highlight these differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives with varying halogen substituents?

  • Systematic SAR studies : Compare fluorinated (e.g., 4-fluorobenzoate in ) vs. brominated (e.g., 5-bromo in ) analogs using standardized assays (e.g., IC₅₀ in kinase inhibition).
  • Computational modeling : Density Functional Theory (DFT) calculations to assess electronic effects of halogens on binding affinity.
  • Meta-analysis : Aggregate data from enzymatic assays (e.g., ’s anti-inflammatory targets) to identify trends in substituent-driven activity .

Q. What experimental strategies address low yields during the final esterification step of this compound?

  • Activating agents : Use of DCC/DMAP for efficient coupling between benzofuran-carboxylic acid and morpholine.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20%.
  • Byproduct analysis : LC-MS to identify hydrolyzed esters or unreacted acids, guiding stoichiometric adjustments .

Q. How can molecular docking studies predict the interaction of this compound with cyclooxygenase (COX-2) for anti-inflammatory applications?

  • Target preparation : Retrieve COX-2 structure (PDB ID 5KIR) and prepare active site grids.
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses, prioritizing hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355.
  • Validation : Compare docking scores with known COX-2 inhibitors (e.g., Celecoxib) and validate via enzymatic assays (’s methods) .

Methodological Considerations

Q. What protocols ensure reproducibility in SAR studies for benzofuran-based derivatives?

  • Standardized assays : Use identical cell lines (e.g., RAW264.7 for inflammation) and positive controls.
  • Data normalization : Express activity as % inhibition relative to vehicle-treated groups.
  • Structural documentation : Publish full synthetic routes and spectral data (e.g., NMR shifts in ) to enable cross-lab verification .

Q. How should researchers design stability studies under physiological conditions?

  • Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Sampling intervals : Analyze degradation via HPLC at 0, 6, 24, and 48 hours.
  • Degradant identification : LC-MS/MS to characterize hydrolysis products (e.g., free morpholine or benzofuran acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.